molecular formula C16H18ClNO B15171741 2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline CAS No. 919090-39-4

2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline

Cat. No.: B15171741
CAS No.: 919090-39-4
M. Wt: 275.77 g/mol
InChI Key: LZMHQSPQJYRAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline is an organic compound with a complex structure that includes a chloro group, dimethylphenyl group, methoxy group, and methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline typically involves multiple steps. One common method includes the reaction of 3,5-dimethylaniline with 2-chloro-5-methoxy-4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Products may include 2-chloro-N-(3,5-dimethylphenyl)-5-hydroxy-4-methylaniline or 2-chloro-N-(3,5-dimethylphenyl)-5-carboxy-4-methylaniline.

    Reduction: The major product is 2-H-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline.

    Substitution: Products depend on the nucleophile used, such as 2-amino-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline.

Scientific Research Applications

2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and methyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,5-dimethylphenyl)benzamide
  • 2-Chloro-N-(3,5-dimethylphenyl)propanamide
  • 2-Chloro-N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide

Uniqueness

2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline is unique due to the presence of both methoxy and methyl groups on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile in terms of solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

919090-39-4

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

2-chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline

InChI

InChI=1S/C16H18ClNO/c1-10-5-11(2)7-13(6-10)18-15-9-16(19-4)12(3)8-14(15)17/h5-9,18H,1-4H3

InChI Key

LZMHQSPQJYRAFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C=C(C(=C2)OC)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.